molecular formula C20H21N3O3S B3307341 N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide CAS No. 933003-83-9

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide

Cat. No.: B3307341
CAS No.: 933003-83-9
M. Wt: 383.5 g/mol
InChI Key: RIDBIYZSHQLFBV-UHFFFAOYSA-N
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Description

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a sulfonamide group. Compounds containing pyridazine rings are known for their diverse biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Chemical Reactions Analysis

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide can be compared with other pyridazine derivatives, such as:

Properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-4-26-20-9-8-19(21-22-20)16-6-5-7-17(13-16)23-27(24,25)18-11-14(2)10-15(3)12-18/h5-13,23H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIDBIYZSHQLFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC(=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide
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N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3,5-dimethylbenzene-1-sulfonamide

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